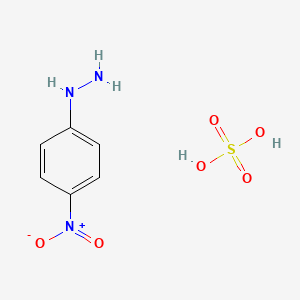![molecular formula C8H6BrNO2S B1455188 Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 1105187-36-7](/img/structure/B1455188.png)
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” is a chemical compound with the CAS Number: 1105187-36-7 . It has a molecular weight of 260.11 . The IUPAC name for this compound is methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can undergo various reactions. For instance, it can be alkylated with N-iodo-succinimide in N,N-dimethyl-formamide at room temperature . Another reaction involves N-chloro-succinimide, sodium iodide, and sodium sulfate in acetone .It has a storage temperature of room temperature . The compound has a molecular weight of 260.11 . Its physicochemical properties include a high GI absorption, BBB permeant, and it is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a key compound in the synthesis of various derivatives. For example, it has been used in the alkylation to produce N-substituted derivatives. These derivatives have potential applications in different fields of organic and medicinal chemistry due to their varied structures and properties (Torosyan et al., 2018).
Regioselective Acylation
The regioselective acylation of related compounds, such as methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, has been extensively studied. These studies have focused on understanding the influence of different catalysts and conditions to control the acylation at specific positions, which is crucial for the synthesis of complex organic molecules (Yarovenko et al., 2003).
Photochromic Properties
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives have been explored for their photochromic properties. The ability to change color under light exposure makes these compounds interesting for applications in material science, especially in the development of smart materials and molecular switches (Krayushkin et al., 2002).
Quantum-Chemical Studies
Research has also delved into the quantum-chemical aspects of similar compounds, like 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester. These studies help in understanding the electronic structure and reactivity, which are essential for predicting and enhancing the efficiency of chemical reactions involving these compounds (Yarovenko et al., 2006).
Antitumor Potential
Some derivatives of methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate have been evaluated for their potential in inhibiting tumor cell growth. This showcases the broader scope of these compounds in pharmacological research and potential therapeutic applications (Queiroz et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMSYEZKZFUHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656847 | |
| Record name | Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
CAS RN |
1105187-36-7 | |
| Record name | Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
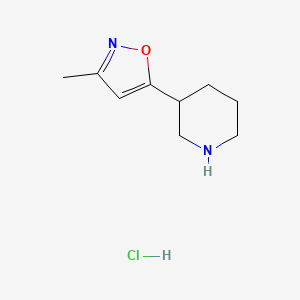
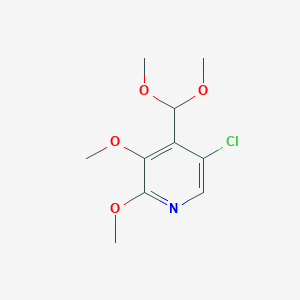

![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)
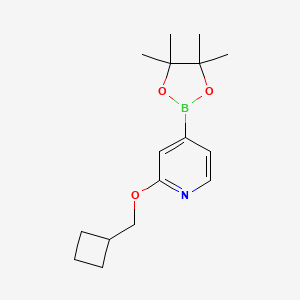
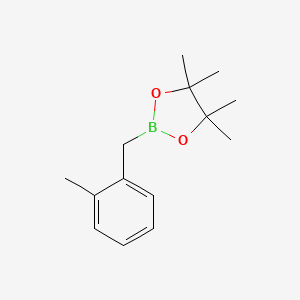
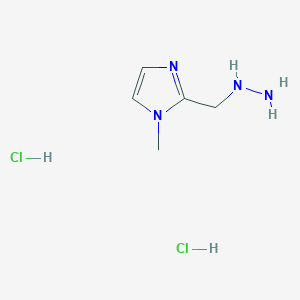
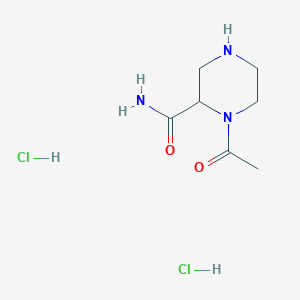
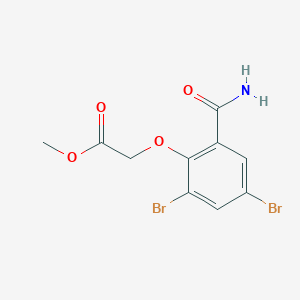
![1,4-Dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1455120.png)
![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)
